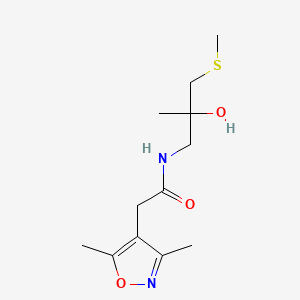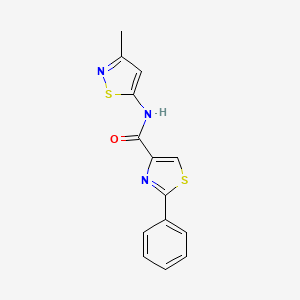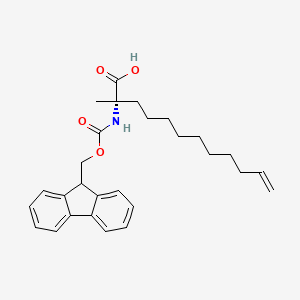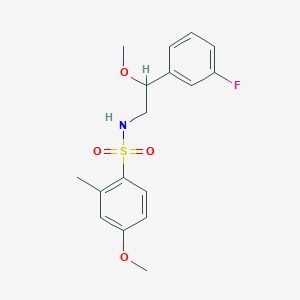
2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives often involves the functionalization of existing molecules to create new compounds with desired properties. For example, the oxidation of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide using dimethylformamide dimethylacetal leads to a variety of derivatives with insecticidal activity . Similarly, the synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters involves characterization techniques such as melting points, elemental analysis, FT-IR, and NMR spectroscopy . These methods could be applicable to the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. For instance, the crystal structure of a methyl ester derivative was confirmed by X-ray analysis, which is a common technique for determining the precise arrangement of atoms within a molecule . The structure of N-(2-hydroxyphenyl)acetamide derivatives has been investigated using NMR spectroscopy, X-ray single-crystal analysis, and DFT methods, which could also be used to analyze the structure of "2-(3,5-dimethylisoxazol-4-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide" .
Chemical Reactions Analysis
The reactivity of acetamide derivatives with various chemical agents can lead to the formation of new compounds. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds, which exist in equilibrium with cyclic benzodioxazasilepines . These types of reactions could be relevant to understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and stability, are important for their practical applications. The antiproliferative and antimicrobial activities of synthesized compounds are often evaluated against various cell lines and microorganisms . The anti-inflammatory activity of thiazolidinone derivatives has been assessed using in vitro and in vivo models, along with ulcerogenic toxicity studies . These evaluations could provide a framework for assessing the properties of "this compound".
Applications De Recherche Scientifique
Synthesis and Dynamic Properties
- An efficient method for the preparation of compounds similar to the requested chemical, utilizing optically pure substances, has been developed. These compounds exhibit interesting dynamic NMR properties, which could be relevant for the study of similar chemicals in scientific research (Samimi et al., 2010).
Radiosynthesis for Metabolism Studies
- Radiosynthesis techniques have been developed for herbicides and their safeners, which are essential for understanding their metabolism and mode of action. This approach could be applied to the synthesis and study of related compounds (Latli & Casida, 1995).
Silylation and Heterocycles Formation
- The interaction of related compounds with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, demonstrating the potential for chemical modifications and the study of resulting properties (Lazareva et al., 2017).
Nitrile Sulphides and Isothiazoles Synthesis
- Research on the synthesis of isothiazoles from nitrile sulphides suggests the potential for creating a variety of compounds with possible biological activity, highlighting the versatility of these chemical frameworks (Brownsort & Paton, 1987).
Amplifiers of Antibiotics
- Synthesis of derivatives of similar compounds has shown variations in in vitro activities as amplifiers of antibiotics, indicating the potential for chemical modifications to enhance biological effects (Brown et al., 1978).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-8-10(9(2)17-14-8)5-11(15)13-6-12(3,16)7-18-4/h16H,5-7H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBLEMJGRIAUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2537743.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)
![4-methoxy-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2537751.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)



![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)
![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2537764.png)